molecular formula C14H18N2O3S B2775768 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide CAS No. 868230-84-6

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2775768
CAS No.: 868230-84-6
M. Wt: 294.37
InChI Key: JLQFYRXVVSKUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-14(2,3)12(17)16-13-15-10-8(18-4)6-7-9(19-5)11(10)20-13/h6-7H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQFYRXVVSKUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4,7-dimethoxybenzothiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The final product is typically obtained through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pivalamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is used as a building block in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in disease pathways, making it a potential candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown anti-inflammatory and antimicrobial properties, which could be useful in the development of new drugs for treating infections and inflammatory diseases.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets in the body. The compound binds to the active site of certain enzymes, inhibiting their activity and thereby disrupting the biochemical pathways they are involved in. This inhibition can lead to the suppression of disease-related processes, such as inflammation or microbial growth. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in the synthesis of prostaglandins and other inflammatory mediators.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide

Comparison: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the pivalamide group, which imparts specific chemical and biological properties to the compound. Compared to other benzothiazole derivatives, this compound exhibits enhanced stability and solubility, making it more suitable for certain applications. Additionally, the presence of the 4,7-dimethoxy groups on the benzothiazole ring enhances its biological activity, making it a more potent inhibitor of certain enzymes compared to its analogs.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole ring and an amide functional group. The molecular formula is C14H21N3O2SC_{14}H_{21}N_{3}O_{2}S with a molecular weight of approximately 295.40 g/mol. Its structural attributes contribute to its interaction with biological targets.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC14H21N3O2S
Molecular Weight295.40 g/mol
CAS Number1105188-35-9
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have evaluated the antitumor properties of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) culture methods.

In a comparative study, the IC50 values for some related compounds were reported as follows:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound A2.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound B6.75 ± 0.196.26 ± 0.336.48 ± 0.11

These findings suggest that benzothiazole derivatives may inhibit cell proliferation effectively while exhibiting lower toxicity towards normal fibroblast cells (MRC-5), indicating a potential therapeutic index for cancer treatment .

The mechanism of action for this compound likely involves modulation of specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The binding interactions of similar compounds have shown to predominantly affect DNA binding modes, particularly within the minor groove of AT-DNA . This interaction may lead to alterations in gene expression and subsequent inhibition of tumor growth.

Antimicrobial Activity

In addition to antitumor properties, some benzothiazole derivatives have demonstrated antimicrobial activity against various bacterial strains. The dual functionality of these compounds positions them as promising candidates for further development in both oncology and infectious disease contexts.

Study Example: Antitumor Efficacy

A study investigated the antitumor efficacy of a related benzothiazole compound on human lung cancer cell lines using both MTS cytotoxicity assays and BrdU proliferation assays. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .

Study Example: Structure-Activity Relationship

Another research focused on the structure-activity relationship (SAR) of benzothiazole derivatives revealed that modifications in the substituents on the benzothiazole ring could enhance biological activity and selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 2,2-dimethylpropanoyl chloride. Key parameters include:
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
  • Temperature : Controlled heating (60–80°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    Example Table :
StepReagents/ConditionsYield (%)Purity (%)
1DMF, 70°C, 6 hrs6592
2CH₂Cl₂, RT, 2 hrs7897

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxy (-OCH₃), benzothiazole, and dimethylpropanamide peaks. For example, methoxy protons appear at δ 3.8–4.0 ppm .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S bond (~650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₈H₂₁N₂O₃S: 369.4 g/mol) .

Q. How is the compound’s biological activity assessed in preliminary studies?

  • Methodological Answer :
  • In vitro assays : Anti-cancer activity via MTT assays (IC₅₀ values against HeLa or MCF-7 cell lines) .
  • Target interaction : Molecular docking to predict binding affinity with kinases or inflammatory mediators (e.g., COX-2) .

Advanced Research Questions

Q. How to resolve contradictions in synthetic yields across different methodologies?

  • Methodological Answer : Discrepancies arise from side reactions (e.g., hydrolysis of the benzothiazole ring under acidic conditions). Mitigation strategies:
  • Kinetic monitoring : Use HPLC to track intermediate formation .
  • Side-product analysis : Isolate byproducts (e.g., oxidized derivatives) via preparative TLC .
    Example Data :
MethodYield (%)Major Side Product
Acidic conditions45Oxidized benzothiazole
Neutral conditions78None

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Computational modeling : DFT studies reveal electron-deficient benzothiazole C2 position, favoring nucleophilic attack .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace methoxy group stability during reactions .

Q. How to address ambiguous spectral data (e.g., overlapping NMR peaks)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlaps by correlating ¹H-¹³C signals (e.g., distinguishing benzothiazole vs. amide protons) .
  • Variable-temperature NMR : Shift splitting patterns at low temperatures to identify rotamers .

Q. What strategies improve structure-activity relationships (SAR) for therapeutic optimization?

  • Methodological Answer :
  • Functional group substitution : Replace methoxy with trifluoromethyl (-CF₃) to enhance lipophilicity and target binding .
  • Molecular dynamics simulations : Predict conformational stability of analogs in biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.